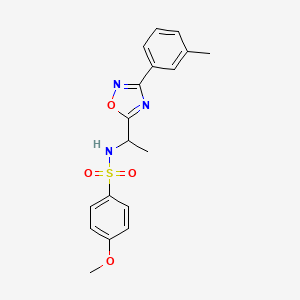
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide, also known as MTSES, is a sulfhydryl-reactive compound that is widely used in scientific research. MTSES has a unique chemical structure that makes it a valuable tool for studying the biological functions of proteins and enzymes.
Wirkmechanismus
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide modifies the activity of proteins and enzymes by reacting with the sulfhydryl groups of cysteine residues. This reaction can lead to the formation of disulfide bonds, the modification of protein structure, and the alteration of enzymatic activity. This compound has been shown to be a potent inhibitor of cysteine proteases and ion channels, making it a valuable tool for studying these proteins.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that make it a valuable tool for scientific research. This compound can modify the activity of proteins and enzymes, leading to changes in cellular function and signaling. This compound has been shown to be a potent inhibitor of cysteine proteases, which are important enzymes involved in a number of diseases, including cancer. This compound has also been shown to modulate the activity of ion channels, which are important for the regulation of cellular excitability and neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has several advantages for lab experiments, including its ability to modify the activity of proteins and enzymes, its relatively simple synthesis, and its availability. However, this compound also has some limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for non-specific reactions with other cellular components.
Zukünftige Richtungen
There are several future directions for research involving 4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. One area of interest is the development of new sulfhydryl-reactive compounds that are more specific and less toxic than this compound. Another area of interest is the use of this compound in the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, the use of this compound in the study of protein folding and stability is an area of ongoing research. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new insights into the structure and function of proteins and enzymes.
Synthesemethoden
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-thiol with 1-(2-chloroethyl)-4-methoxybenzene, followed by sulfonation with chlorosulfonic acid. The final product is purified using column chromatography and recrystallization. The synthesis of this compound is relatively straightforward and can be performed in most organic chemistry laboratories.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is widely used in scientific research as a sulfhydryl-reactive compound that can modify the activity and function of proteins and enzymes. This compound has been used to study the structure and function of ion channels, transporters, and enzymes. It has also been used to investigate the role of sulfhydryl groups in protein folding, stability, and regulation. This compound is a valuable tool for understanding the biochemical and physiological processes that govern cellular function and disease.
Eigenschaften
IUPAC Name |
4-methoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12-5-4-6-14(11-12)17-19-18(25-20-17)13(2)21-26(22,23)16-9-7-15(24-3)8-10-16/h4-11,13,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJDYZXECNXZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




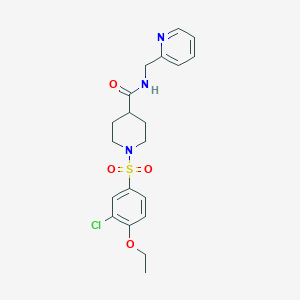
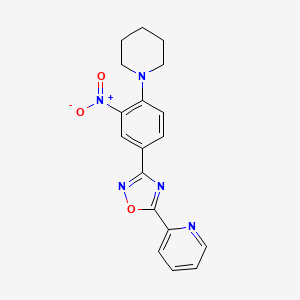
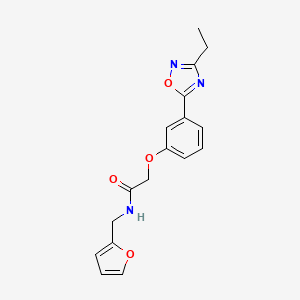
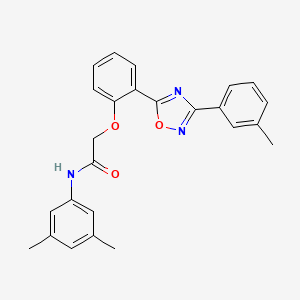




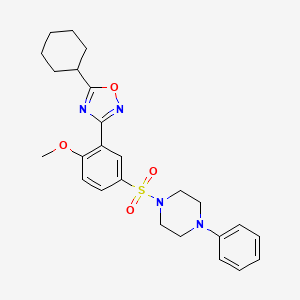
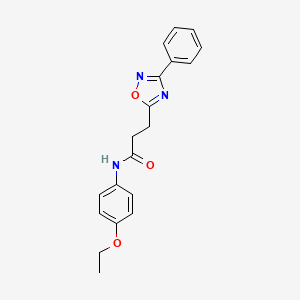
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzoyl)piperidine-4-carboxamide](/img/structure/B7701386.png)